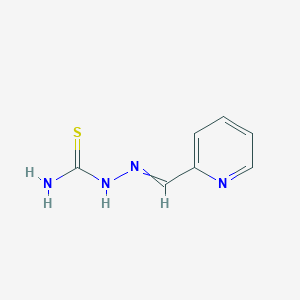

2-Formylpyridine thiosemicarbazone

Overview

Description

2-Formylpyridine thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones possess structural diversity and variable bonding patterns, and they have potential biological implications and ion sensing abilities . Some formyl pyridyl thiosemicarbazones can also act as strong RR inhibitors .

Synthesis Analysis

Thiosemicarbazones are usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone . The synthesis of thiosemicarbazones can also vary upon changing aldehydes and ketones, substituents attached to the carbonyl moiety, metal and its oxidation state, geometries, counter ions, presence of a solvent or additional molecules in the structures and substituents on the S or N (4)-atoms .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques . The ability of the transition metals to acquire different geometries like octahedral, square planar and tetrahedral in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .Chemical Reactions Analysis

The first use of thiosemicarbazone-based organocatalysis was demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .Physical and Chemical Properties Analysis

The electrochemical characteristics of this compound have been studied by direct current, alternating current, and differential pulse polarography and cyclic voltammetry at a mercury electrode .Scientific Research Applications

Antineoplastic Potential

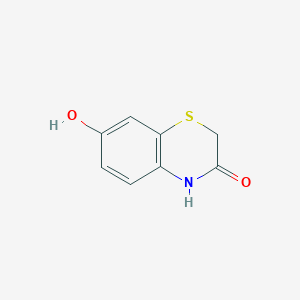

2-Formylpyridine thiosemicarbazone demonstrates significant antineoplastic potential. Various studies have explored its efficacy against different types of cancers. For instance, 5-Hydroxy-2-formylpyridine thiosemicarbazone, a derivative, has shown high activity against leukemia, Ehrlich ascites carcinoma, and lymphoma over a broad dose range, particularly when administered intraperitoneally (Blanz & French, 1968). Additionally, this compound itself and its derivatives have been noted for their strong inhibition of ribonucleoside diphosphate reductase in cancer cells, an enzyme crucial for DNA synthesis (Sartorelli et al., 1971).

Interaction with Biochemical Systems

The interaction of this compound with various biochemical systems has been studied to understand its behavior in vivo. It has shown the potential to remove iron from ferritin to form stable complexes in plasma, suggesting its involvement in various biochemical pathways (Antholine et al., 1977).

Metabolic Effects

Metabolic studies have revealed that derivatives of this compound can inhibit the growth of certain cancer cells. They impact the utilization of nucleotides for DNA and RNA formation, suggesting a mechanism through which they exert their antitumor effects (Booth et al., 1971).

Structural Analysis

Understanding the structure of this compound and its derivatives is essential for elucidating their antineoplastic properties. Studies have synthesized and analyzed their geometrical isomers, enhancing the understanding of their structure-activity relationship (Antonini et al., 1977).

Enhancement of Antitumor Activity

Research shows that the antitumor activity of this compound can be enhanced by metal chelation. For instance, its zinc sulphate chelate demonstrated higher therapeutic activity against certain leukemias compared to the free drug (Atassi et al., 1979).

Iron-Chelating Properties

This compound's role as an iron-chelating agent has been examined, with studies indicating its ability to remove iron from transferrin under specific conditions (Ankel & Petering, 1980).

Antiviral Properties

This compound has also shown potential antiviral properties, especially against herpes simplex virus, indicating its broad-spectrum biological activity (Brockman et al., 1970).

Mechanism of Action

Target of Action

The primary targets of (pyridin-2-ylmethylideneamino)thiourea, also known as 2-Formylpyridine thiosemicarbazone, are enzymes such as ribonucleotide reductase (RR) . RR plays a crucial role in DNA synthesis in tumor cells .

Mode of Action

The compound interacts with its targets by inhibiting the activity of RR . This inhibition can occur either by chelation of the compound with the enzyme-dependent ferrous ion or through a preformed metal chelate which inhibits reductase activity . The presence of a hydrophobic pocket in the enzyme interacting with the aromatic system leading to methylation of the aromatic ring has been indicated in the activity mechanism .

Biochemical Pathways

The inhibition of RR by the compound affects the DNA synthesis pathway, leading to a block in DNA synthesis in tumor cells . This can result in the disruption of cell proliferation and potentially lead to cell death.

Pharmacokinetics

Studies on similar compounds, such as 5-hydroxy-2-formylpyridine thiosemicarbazone, have shown that these compounds are excreted within 24 hours, and the major metabolites were glucuronide conjugates . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is the inhibition of DNA synthesis in tumor cells, which can lead to cell death . Transient decreases in blast counts were observed in patients with acute leukemia, although no remissions were obtained .

Action Environment

The action of (pyridin-2-ylmethylideneamino)thiourea can be influenced by environmental factors such as the presence of metal ions in the biological system . The compound’s ability to form chelates with metal ions can affect its stability and efficacy

Future Directions

Thiosemicarbazones are not solely removing iron from the cells/organism. They should be considered as iron-interacting drugs influencing diverse biological pathways in a complex and multi-faceted mode of action . Future substituted thiosemicarbazones and their complexes may emerge as multi-target inhibitors .

Biochemical Analysis

Biochemical Properties

2-Formylpyridine thiosemicarbazone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to remove iron from ferritin to form an iron (III) complex . This interaction suggests that this compound may play a role in iron metabolism within cells .

Cellular Effects

The effects of this compound on cells have been studied in the context of its potential antitumor activity. It has been found to exhibit inhibitory effects on certain cancer cell lines . Furthermore, it has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its potential to inhibit or activate enzymes. For example, it has been suggested that this compound may quench the tyrosyl radical of the R2 ribonucleotide reductase protein, inhibit the activity of this enzyme in cancer cells, and inhibit tubulin polymerization .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Given its ability to interact with iron and potentially influence iron metabolism, it may be involved in pathways related to iron homeostasis .

Properties

IUPAC Name |

(pyridin-2-ylmethylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCCUBTQFNGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272303 | |

| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-75-1 | |

| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3608-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formylpyridine thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

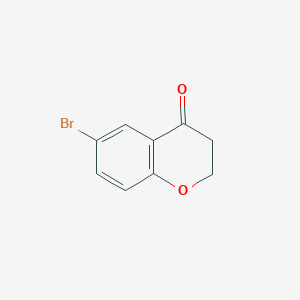

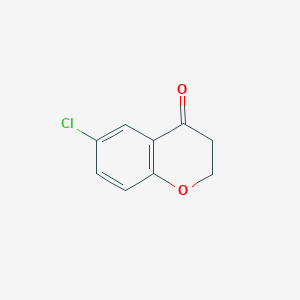

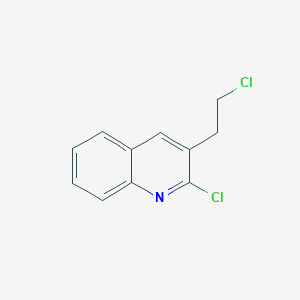

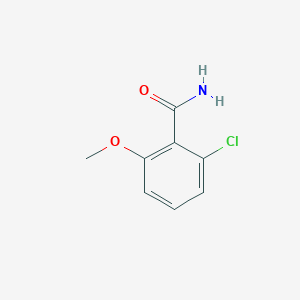

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)

![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)